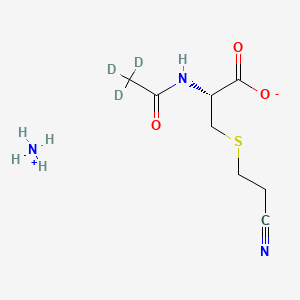
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt is a metabolite of acrylonitrile and acrylamide. It is a derivative of L-cysteine, an amino acid, and is often used in biochemical research. The compound is characterized by the presence of a cyanoethyl group attached to the sulfur atom of L-cysteine, and it is labeled with deuterium (d3) for use in various analytical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt typically involves the reaction of L-cysteine with acrylonitrile under controlled conditions. The reaction proceeds through the formation of a thioether linkage between the sulfur atom of L-cysteine and the cyanoethyl group. The product is then acetylated to form N-Acetyl-S-(2-cyanoethyl)-L-cysteine. The deuterium labeling is introduced during the synthesis process to obtain the d3 variant. The final product is converted to its ammonium salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and consistency.
化学反应分析
Types of Reactions
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyanoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of acrylonitrile and acrylamide metabolites.
Biology: Studied for its role in cellular metabolism and detoxification pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for exposure to acrylonitrile and acrylamide.
Industry: Used in the development of analytical methods for environmental and occupational health monitoring.
作用机制
The mechanism of action of N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt involves its metabolism and detoxification in the body. The compound is formed as a result of the conjugation of acrylonitrile or acrylamide with L-cysteine, followed by acetylation. It is excreted in the urine and serves as a biomarker for exposure to these toxic compounds. The molecular targets and pathways involved include the glutathione detoxification pathway and the mercapturic acid pathway.
相似化合物的比较
Similar Compounds
N-Acetyl-S-(2-cyanoethyl)-L-cysteine Ammonium Salt: The non-deuterated version of the compound.
S-(2-Cyanoethyl)mercapturic Acid: Another metabolite of acrylonitrile and acrylamide.
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: A similar compound with a hydroxyethyl group instead of a cyanoethyl group.
Uniqueness
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt is unique due to its deuterium labeling, which makes it particularly useful in analytical applications such as mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from other similar compounds.
属性
分子式 |
C8H15N3O3S |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
azanium;(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoate |
InChI |
InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3/t7-;/m0./s1/i1D3; |
InChI 键 |
ARTXYBVDCHAPSC-DZQKLOQPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC#N)C(=O)[O-].[NH4+] |
规范 SMILES |
CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


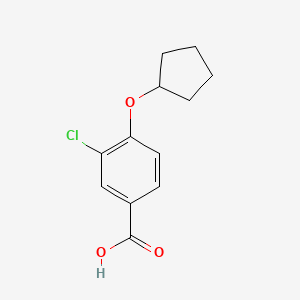
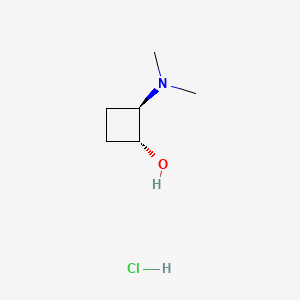
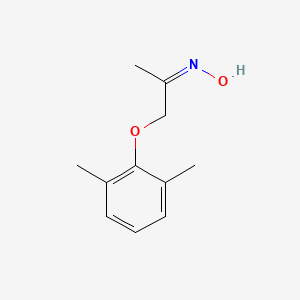
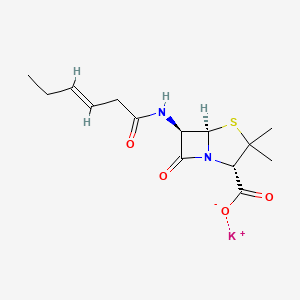
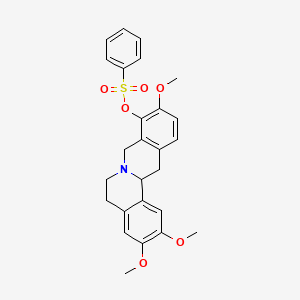
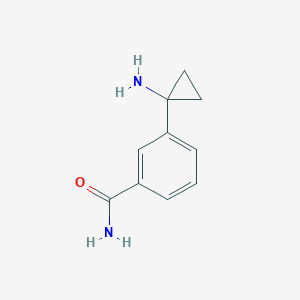


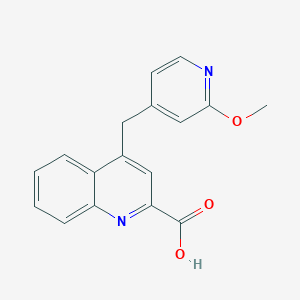
![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)

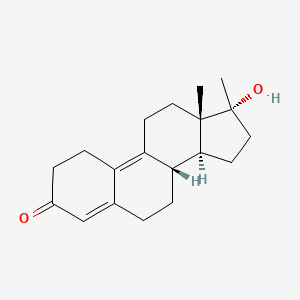
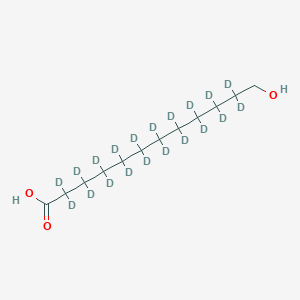
![3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13858652.png)
